molecular formula C20H20O4 B192081 Phaseollinisoflavan CAS No. 40323-57-7

Phaseollinisoflavan

Cat. No. B192081
CAS RN: 40323-57-7
M. Wt: 324.4 g/mol
InChI Key: UUJBHSNXZMGYBT-ZDUSSCGKSA-N
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Description

Phaseollinisoflavan is a type of isoflavonoid that is found in various plants, including beans, peas, and lentils. This compound has been the subject of numerous scientific studies due to its potential health benefits, including its anti-inflammatory and antioxidant properties. In

Scientific Research Applications

Antifungal Properties

Phaseollinisoflavan, along with other isoflavonoids like phaseollin and kievitone, has been identified as an antifungal compound in various studies. It is part of a group of phytoalexins - substances produced by plants as a defense against pathogens. In one study, phaseollinisoflavan was found to be less inhibitory than phaseollin, indicating its role as a detoxification product in the plant's response to fungal infections (Vanetten & Smith, 1975). Another research demonstrated that phaseollinisoflavan, among other phytoalexins, was concentrated in lesion areas of Phaseolus vulgaris hypocotyls following infection by Rhizoctonia solani and played a role in disease resistance by inhibiting the spread of the fungus (Smith, Vanetten & Bateman, 1975).

Interaction with Fungi

Phaseollinisoflavan's interaction with fungi has been a subject of interest. It was found to be metabolized by Fusarium solani, a pathogen of Phaseolus vulgaris, into a less fungitoxic product, suggesting a detoxification mechanism employed by the fungus (Wietor-Orlandi & Smith, 1985). This interaction between plant phytoalexins and fungal pathogens is crucial in understanding plant disease resistance and pathogen virulence.

Isoflavonoid Phytoalexins in Bean Seeds

Research has shown that bean seeds can produce isoflavonoid phytoalexins, including phaseollinisoflavan, in response to microbial challenges, indicating a potential role in seed defense mechanisms (Gnanamanickam, 1979).

Influence on Yeast Growth

A study on the effect of isoflavonoids on the growth of Candida albicans revealed that phaseollinisoflavan significantly inhibited yeast growth, although this effect was not permanent, suggesting a temporary inhibitory mechanism (Stössel, 1987).

Phytoalexin Accumulation in Response to Light and Organ Excision

In another study, the production of phytoalexins, including phaseollinisoflavan, was influenced by light and the excision of organs in virus-infected bean hypocotyls, highlighting the complex interplay between environmental factors and plant defense responses (Rowell & Bailey, 1982).

properties

CAS RN

40323-57-7

Product Name

Phaseollinisoflavan

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

6-[(3R)-7-hydroxy-3,4-dihydro-2H-chromen-3-yl]-2,2-dimethylchromen-5-ol

InChI

InChI=1S/C20H20O4/c1-20(2)8-7-16-17(24-20)6-5-15(19(16)22)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-8,10,13,21-22H,9,11H2,1-2H3/t13-/m0/s1

InChI Key

UUJBHSNXZMGYBT-ZDUSSCGKSA-N

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)[C@H]3CC4=C(C=C(C=C4)O)OC3)C

SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C3CC4=C(C=C(C=C4)O)OC3)C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C3CC4=C(C=C(C=C4)O)OC3)C

Other CAS RN

40323-57-7

synonyms

(-)-Phaseollinisoflavan;  (3R)-3,4-Dihydro-2',2'-dimethyl[3,6'-bi-2H-1-benzopyran]-5',7-diol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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